![molecular formula C15H11ClF3NO2 B5596379 N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of related acetamides, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide under optimized conditions, resulting in yields up to 75% (Tao Jian-wei, 2009). The process employs tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as a catalyst.
Molecular Structure Analysis
Studies on molecular structures of acetamides, such as the analysis of crystal structures of derivatives, reveal that these compounds typically exhibit a near "V" shape with significant intermolecular interactions. For example, compounds have been reported to crystallize in various space groups, with detailed analysis providing insights into their 3-D arrays formed by hydrogen bonds and π interactions (N. Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives engage in a range of chemical reactions, reflecting their versatile chemical properties. For instance, the Dakin–West reaction has been applied to synthesize novel N-aryl-3-oxopropyl acetamides, showcasing the adaptability of these compounds in forming complex molecular structures (Huiyun Tian et al., 2014).
Physical Properties Analysis
The physical properties of N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide and its derivatives are closely linked to their molecular structures. Crystallographic studies often reveal specific geometric parameters that influence the compound's physical behavior, such as melting points, solubility, and crystalline form (A. S. Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties of these acetamides, such as reactivity towards different reagents and stability under various conditions, are determined by their functional groups and molecular structure. Research into derivatives has highlighted their potential as intermediates in the synthesis of complex organic molecules, underscoring the importance of understanding their chemical behavior (Z. Ping, 2007).
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-9(21)20-11-4-7-14(13(8-11)15(17,18)19)22-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXMRPLHOPLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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